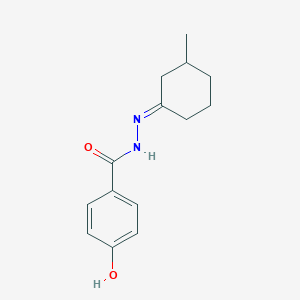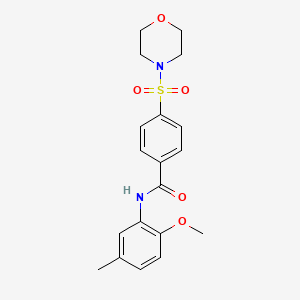![molecular formula C20H23N5O B5514765 (1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been extensively studied due to their interesting chemical and biological properties. They are known for their various pharmaceutical applications, including anticonvulsant, anti-inflammatory, and anticancer activities. The compound "(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one" appears to be a complex derivative within this family, likely possessing unique structural and functional attributes due to its intricate molecular structure.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multiple steps, including cyclization reactions, substitutions, and condensations. Compounds like these can be synthesized via reactions involving hydrazines, orthoesters, and various other chemical reagents, under conditions that might include acid catalysis or microwave-assisted processes (Fiakpui et al., 1999), (Auzzi et al., 1983).
Molecular Structure Analysis
The detailed molecular structure would involve analysis of the compound's stereochemistry, which includes the configuration at each chiral center, and understanding its polycyclic framework. Such analyses are typically conducted using techniques like NMR, X-ray crystallography, and computational methods to elucidate the structure and confirm the presence of key functional groups and the overall three-dimensional arrangement of atoms.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclization, nitration, and bromination, reflecting their reactive nature. The specific reactivity patterns would depend on the substituents present on the core structure and could involve interactions at different positions on the pyrimidine ring (Zvilichovsky & David, 1983).
Aplicaciones Científicas De Investigación
Anticonvulsant Activities
A study conducted by Fiakpui et al. explored the synthesis and anticonvulsant activities of 5-(2-Chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines, revealing that certain derivatives exhibited good anticonvulsant activity in models for absence (petit mal) epilepsy (Fiakpui et al., 1999).
Antimicrobial and Antitumor Activities
Riyadh et al. discussed the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce compounds with reported antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to those of standard treatments in tests against human breast and liver carcinoma cell lines (Riyadh, 2011).
Phosphodiesterase Inhibition for Cognitive Improvement
Li et al. designed and synthesized a series of 3-aminopyrazolo[3,4-d]pyrimidinones, identifying a clinical candidate, ITI-214, for Phase I clinical development aimed at treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other conditions. This work highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in neurodegenerative and neuropsychiatric disease treatment (Li et al., 2016).
Antiviral Activities
Saxena et al. synthesized 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, demonstrating activity against human cytomegalovirus and herpes simplex virus type 1, underscoring the antiviral application potential of pyrazolo[1,5-a]pyrimidine derivatives (Saxena et al., 1990).
Propiedades
IUPAC Name |
(1R,9S)-11-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-12-7-18(25-20(21-12)13(2)14(3)22-25)23-9-15-8-16(11-23)17-5-4-6-19(26)24(17)10-15/h4-7,15-16H,8-11H2,1-3H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHFMUKBSGLSNQ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CC4CC(C3)C5=CC=CC(=O)N5C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3C[C@@H]4C[C@H](C3)C5=CC=CC(=O)N5C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)
![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)
![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)